molecular formula C12H7Cl2NO2 B12563871 4,4'-Dichloro-2-nitro-1,1'-biphenyl CAS No. 192942-45-3

4,4'-Dichloro-2-nitro-1,1'-biphenyl

Cat. No.: B12563871
CAS No.: 192942-45-3
M. Wt: 268.09 g/mol
InChI Key: ZPBKMMUAPCABDS-UHFFFAOYSA-N
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Description

4,4’-Dichloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2NO2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 4 and 4’ positions, and a nitro group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichloro-2-nitro-1,1’-biphenyl typically involves the nitration of 4,4’-dichlorobiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dichloro-2-nitro-1,1’-biphenyl can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Reduction: 4,4’-Dichloro-2-amino-1,1’-biphenyl.

    Substitution: 4,4’-Dihydroxy-2-nitro-1,1’-biphenyl.

Scientific Research Applications

4,4’-Dichloro-2-nitro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dichloro-2-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Dichloro-1-nitrobenzene: Contains a single benzene ring with similar substituents but lacks the biphenyl structure.

    4,4’-Dimethoxy-2-nitro-1,1’-biphenyl: Contains methoxy groups instead of chlorine atoms, altering its chemical properties.

Uniqueness

4,4’-Dichloro-2-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro groups on the biphenyl structure

Properties

CAS No.

192942-45-3

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15(16)17/h1-7H

InChI Key

ZPBKMMUAPCABDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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